molecular formula C19H18F2N4O2 B13364242 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364242
M. Wt: 372.4 g/mol
InChI Key: YTCNLLDIMNSSTI-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-(difluoromethoxy)aniline with 3-isopropylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine to yield the triazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the production process.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenyl groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-12(2)13-4-3-5-14(10-13)23-18(26)17-22-11-25(24-17)15-6-8-16(9-7-15)27-19(20)21/h3-12,19H,1-2H3,(H,23,26)

InChI Key

YTCNLLDIMNSSTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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